potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide
Description
Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide is a sulfanide salt featuring a substituted imidazole core with benzenesulfonyl and phenyl groups at positions 4 and 2, respectively. The potassium counterion enhances solubility in polar solvents, while the sulfanide group (S–K⁺) contributes to nucleophilic reactivity. This compound is structurally related to sulfonamide and sulfanyl derivatives but distinguishes itself through the sulfanide anion, which may influence electronic properties and biological interactions. Key spectral features include IR absorption bands for SO₂ (~1343, 1151 cm⁻¹) and aromatic C–H stretches (~2922 cm⁻¹), consistent with its sulfonyl and phenyl substituents .
Properties
Molecular Formula |
C15H11KN2O2S2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
potassium;4-(benzenesulfonyl)-2-phenyl-1H-imidazole-5-thiolate |
InChI |
InChI=1S/C15H12N2O2S2.K/c18-21(19,12-9-5-2-6-10-12)15-14(20)16-13(17-15)11-7-3-1-4-8-11;/h1-10,20H,(H,16,17);/q;+1/p-1 |
InChI Key |
LWBNHHQQCHJYHA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)[S-])S(=O)(=O)C3=CC=CC=C3.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide typically involves the reaction of benzenesulfonyl chloride with 2-phenyl-1H-imidazole-5-thiol in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide is a chemical compound with a molecular formula of C15H11KN2O2S2 and a molecular weight of 354.5 g/mol. It features a sulfonyl group and an imidazole ring in its structure. The compound is being explored for applications in medicinal chemistry and drug development, particularly as an anticancer agent.
Potential Applications
- Anticancer Research: Studies indicate that compounds with structures similar to this compound may inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves inducing apoptosis in cancer cells, which can prevent tumor growth.
- Synthesis of Derivatives: It is used in synthesizing derivatives with enhanced properties or novel functionalities.
- Interaction Studies: It is involved in binding affinity studies to various biological targets using techniques like Surface Plasmon Resonance (SPR) and X-ray crystallography. These studies are crucial for understanding its therapeutic potential and guiding future drug development efforts.
This compound shares structural similarities with compounds that exhibit various biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(3Z)-2-Oxo-N-[4-(piperidin-1-ylmethyl)anilino]-1H-indol-5-sulfonamide | Indole and sulfonamide groups | Anticancer activity |
| 5-(Benzenesulfonamido)-2-Oxo-N-(phenyl)methylindole | Indole derivative with sulfonamide | Antitumor properties |
| 7-(4,5-Dihydro-1H-imidazol-2-yl)-benzene-sulfonamide | Imidazole and sulfonamide | Inhibits cancer cell growth |
The specific combination of an imidazole ring and a benzenesulfonamide group may give it distinct pharmacological properties compared to similar compounds.
Research
Mechanism of Action
The mechanism of action of potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, the compound binds to the active site of the enzyme, preventing its proteolytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s catalytic function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares core motifs with several imidazole-based sulfonamide and sulfanyl derivatives. Key comparisons include:
Key Observations :
- Electronic Effects : The sulfanide group (S–K⁺) in the target compound increases nucleophilicity compared to neutral sulfonamides (e.g., ) or sulfanyl derivatives ().
- Solubility : The potassium ion improves aqueous solubility relative to sodium salts (e.g., ) or neutral analogs ().
- Bioactivity: Imidazole derivatives with phenyl and sulfonyl groups (e.g., ) are known CYP2D6 inactivators, suggesting the target compound may share similar mechanism-based interactions .
Physicochemical Properties
Spectral Data :
- IR Spectroscopy : SO₂ asymmetric/symmetric stretches (~1343, 1151 cm⁻¹) align with benzenesulfonyl analogs (). Aromatic C–H stretches (~2922–3145 cm⁻¹) are consistent with phenyl and imidazole rings .
- NMR : For related compounds (e.g., ), aromatic protons resonate at δ 7.2–7.9 ppm, while CH₂ groups near sulfonyl moieties appear at δ 3.1–3.6 ppm .
Thermal Stability : High-pressure Raman studies on 4-(benzenesulfonyl)-morpholine () suggest sulfonyl groups remain stable up to ~3.5 GPa, implying similar resilience in the target compound .
Biological Activity
Potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities including anticancer properties. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11KN2O2S2, with a molecular weight of 354.5 g/mol. The compound features an imidazole ring and a sulfonamide group, which are critical for its biological activity. The unique combination of these structural elements may confer specific pharmacological properties that differentiate it from other compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis, thereby preventing tumor growth.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(3Z)-2-Oxo-N-[4-(piperidin-1-ylmethyl)anilino]-1H-indol-5-sulfonamide | Indole and sulfonamide groups | Anticancer activity |
| 5-(Benzenesulfonamido)-2-Oxo-N-(phenyl)methylindole | Indole derivative with sulfonamide | Antitumor properties |
| 7-(4,5-Dihydro-1H-imidazol-2-yl)-benzene-sulfonamide | Imidazole and sulfonamide | Inhibits cancer cell growth |
The mechanism of action for such compounds often involves the modulation of cellular pathways that lead to programmed cell death (apoptosis), making them potential candidates for cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity is typically assessed using methods such as the minimum inhibitory concentration (MIC) tests .
Case Studies and Research Findings
Several studies have investigated the biological activities of imidazole derivatives, including this compound:
- Anticancer Screening : A study evaluating various imidazole derivatives found that certain compounds exhibited IC50 values lower than standard anticancer drugs like 5-fluorouracil, indicating stronger efficacy against specific cancer cell lines .
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and subsequent functionalization with sulfonamide groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
- Mechanistic Studies : Research has highlighted the importance of understanding the binding interactions between this compound and its biological targets. Such studies often utilize computational modeling to predict binding affinities and elucidate mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
